

(2-Chloro-3-methoxyphenyl)methanol structure elucidation

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Compound of Interest

Compound Name:	(2-Chloro-3-methoxyphenyl)methanol
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An In-depth Technical Guide to the Structure Elucidation of **(2-Chloro-3-methoxyphenyl)methanol**

Introduction

In the landscape of pharmaceutical and chemical synthesis, the unequivocal confirmation of a molecule's structure is the bedrock of all subsequent research and development. Substituted aromatic alcohols, such as **(2-Chloro-3-methoxyphenyl)methanol**, serve as versatile intermediates and building blocks. Their precise atomic arrangement dictates their reactivity, biological activity, and physical properties. An error in structural assignment can lead to significant losses in time, resources, and scientific validity.

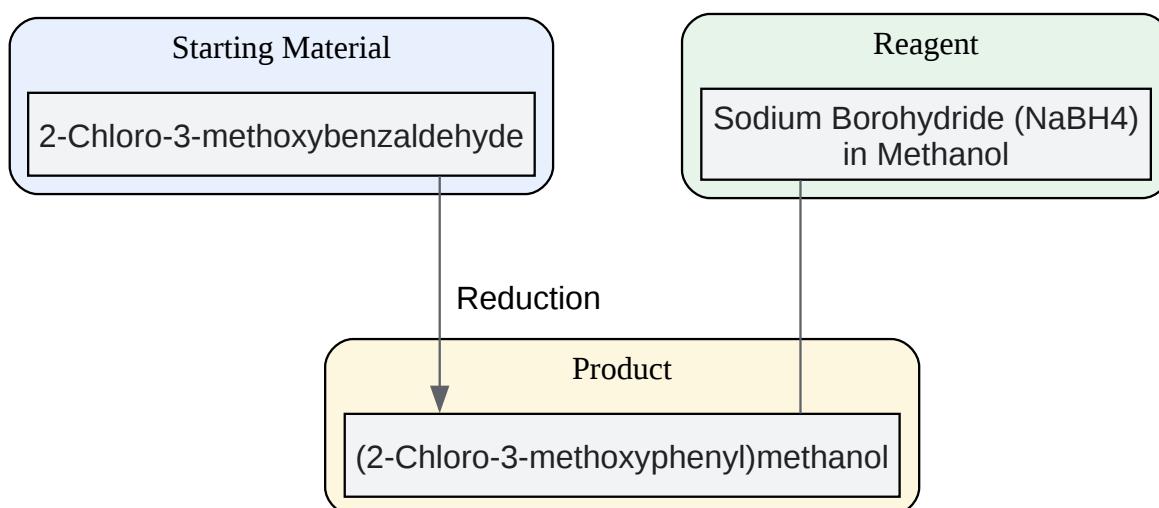
This technical guide presents a holistic and self-validating workflow for the complete structure elucidation of **(2-Chloro-3-methoxyphenyl)methanol**. We move beyond a mere listing of techniques, instead adopting a problem-solving approach that a researcher would employ when presented with a newly synthesized or procured sample. Each analytical step is chosen for the specific piece of the structural puzzle it solves, with the data from each technique corroborating the others to build an unassailable structural proof. This guide is intended for researchers, scientists, and drug development professionals who require a practical, field-proven methodology for molecular characterization.

Compound Identity and Synthetic Context

Before analysis, it is crucial to understand the target molecule and its likely synthetic origin. This context informs our expectations for the analytical data and potential impurities.

- IUPAC Name: **(2-Chloro-3-methoxyphenyl)methanol**[1]
- Molecular Formula: C₈H₉ClO₂[1]
- Molecular Weight: 172.61 g/mol
- Canonical SMILES: COC1=CC=CC(=C1Cl)CO[1]

The most direct and common synthetic route to this alcohol is the reduction of its corresponding aldehyde, 2-chloro-3-methoxybenzaldehyde.[2][3][4] This reaction is typically high-yielding and clean, but the analytical workflow must be capable of detecting any unreacted starting material or side products.



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Caption: Synthetic pathway for **(2-Chloro-3-methoxyphenyl)methanol**.

Protocol 1: Reduction of 2-Chloro-3-methoxybenzaldehyde

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2-chloro-3-methoxybenzaldehyde in anhydrous methanol.
- Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.[2]
- Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC), observing the disappearance of the aldehyde spot.
- Work-up: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow, dropwise addition of water or dilute acid.
- Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be further purified by column chromatography if necessary.

Part I: Mass Spectrometry – The Molecular Blueprint

Causality: The first analytical question is always: "What is the molecular weight and elemental formula?" Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), provides this foundational data and offers the first clue to the compound's identity and purity.

For halogenated compounds, MS provides a distinct signature. Chlorine exists naturally as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic 3:1 ratio for the molecular ion peak (M⁺) and any fragments containing the chlorine atom.[5]

Expected Data:

Ion / Fragment	Formula	Predicted m/z	Interpretation
$[M]^+$	$[C_8H_9^{35}ClO_2]^+$	172	Molecular ion with ^{35}Cl
$[M+2]^+$	$[C_8H_9^{37}ClO_2]^+$	174	Molecular ion with ^{37}Cl (confirms one Cl atom)
$[M-H_2O]^+$	$[C_8H_7Cl]^+$	154/156	Loss of water from the alcohol
$[M-CH_3O]^+$	$[C_7H_6ClO]^+$	141/143	Loss of a methoxy radical
$[M-CH_2OH]^+$	$[C_7H_6ClO]^+$	141/143	Loss of the hydroxymethyl radical

Protocol 2: GC-MS Analysis

- Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
- Injection: Inject 1 μ L of the solution into the GC-MS system.
- GC Conditions:
 - Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.

- Source Temperature: 230 °C.
- Data Analysis: Integrate the primary peak to assess purity. Analyze the corresponding mass spectrum, specifically looking for the molecular ion pair at m/z 172/174 and characteristic fragmentation patterns.

Part II: Infrared Spectroscopy – Functional Group Fingerprinting

Causality: With the molecular formula confirmed, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and definitive technique for this purpose. It validates the presence of the hydroxyl (-OH) and methoxy (C-O-C) groups and confirms the aromatic nature of the molecule.

Expected Data:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3500 - 3200	O-H stretch (broad)	Alcohol
3100 - 3000	C-H stretch	Aromatic
2950 - 2850	C-H stretch	Aliphatic (CH ₂ and CH ₃)
1600 - 1450	C=C stretch	Aromatic Ring
1250 - 1200	C-O stretch (asymmetric)	Aryl Ether
1100 - 1000	C-O stretch	Primary Alcohol
800 - 600	C-Cl stretch	Aryl Halide

Protocol 3: Attenuated Total Reflectance (ATR) FT-IR

- **Background:** Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.
- **Sample Application:** Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.

- Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm^{-1} are sufficient.
- Data Analysis: Process the spectrum (baseline correction, if needed) and identify the key absorption bands corresponding to the expected functional groups.

Part III: NMR Spectroscopy – The Definitive Connectivity Map

Causality: While MS and IR confirm the formula and functional groups, they cannot definitively distinguish between constitutional isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate tool for mapping the precise connectivity of atoms. ^1H NMR reveals the chemical environment and neighboring relationships of protons, while ^{13}C NMR identifies all unique carbon atoms.

Predicted ^1H NMR Data (in CDCl_3 , 400 MHz):

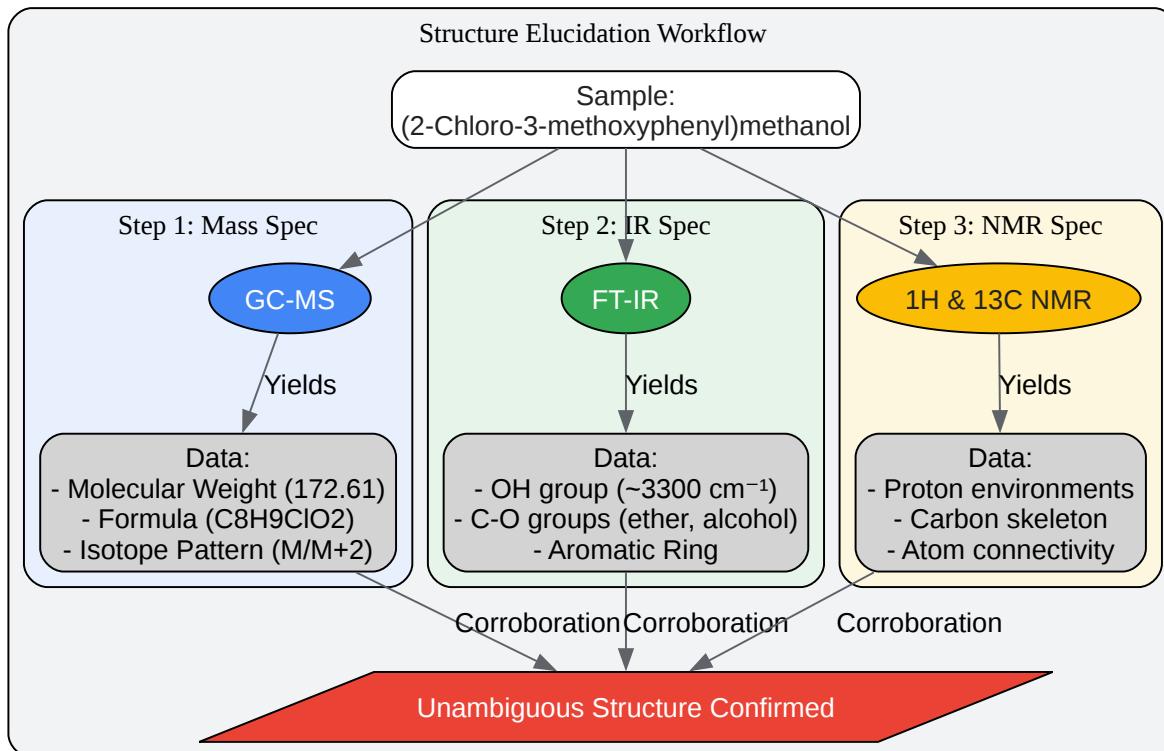
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.2 - 7.3	Doublet of doublets	1H	Ar-H	Ortho to $-\text{CH}_2\text{OH}$, meta to $-\text{Cl}$
~ 7.1	Triplet	1H	Ar-H	Flanked by two other Ar-H
~ 6.9	Doublet of doublets	1H	Ar-H	Ortho to $-\text{OCH}_3$, meta to $-\text{Cl}$
~ 4.7	Singlet	2H	$-\text{CH}_2\text{-OH}$	Methylene protons adjacent to OH and ring
~ 3.9	Singlet	3H	$-\text{OCH}_3$	Methoxy protons
~ 2.0	Broad Singlet	1H	$-\text{OH}$	Labile hydroxyl proton; may exchange

Predicted ^{13}C NMR Data (in CDCl_3 , 100 MHz):

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~ 155	Quaternary	C-OCH_3
~ 138	Quaternary	$\text{C-CH}_2\text{OH}$
~ 133	Quaternary	C-Cl
~ 128	CH	Aromatic CH
~ 122	CH	Aromatic CH
~ 115	CH	Aromatic CH
~ 62	CH_2	CH_2OH
~ 56	CH_3	OCH_3

Protocol 4: NMR Spectroscopy

- Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure an adequate number of scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. This technique requires more scans than ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift scale to TMS. Integrate the ^1H signals and analyze the chemical shifts and coupling patterns to assign each signal to its corresponding nucleus in the molecule.



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Caption: A self-validating workflow for structure elucidation.

Conclusion

The structure elucidation of **(2-Chloro-3-methoxyphenyl)methanol** is a quintessential example of modern analytical chemistry, requiring a synergistic and logical application of multiple spectroscopic and chromatographic techniques. This guide has outlined a workflow that begins with establishing the molecular formula and purity via GC-MS, proceeds to identify key functional groups with FT-IR, and culminates in the definitive mapping of atomic connectivity through ¹H and ¹³C NMR. Each step provides a piece of the puzzle, and critically, the data from each technique must be consistent with the others. This cross-validation is the

hallmark of a trustworthy and robust structural assignment, providing the absolute certainty required for advanced applications in research and development.

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